molecular formula C24H19ClO5 B5363402 4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-methoxybenzoate

4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-methoxybenzoate

Cat. No. B5363402
M. Wt: 422.9 g/mol
InChI Key: QSPIXZMBWCILIM-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-methoxybenzoate, also known as CMMPB, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-methoxybenzoate involves the inhibition of the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins that contribute to pain and inflammation. By inhibiting COX activity, this compound reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of nitric oxide and cytokines, which are involved in the inflammatory response. Additionally, this compound has been shown to have a low toxicity profile, making it a potential candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-methoxybenzoate in lab experiments is its high yield synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to have a low toxicity profile, making it a safer alternative to other compounds that exhibit similar effects. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several potential future directions for the study of 4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-methoxybenzoate. One potential direction is the development of new drugs based on the structure of this compound for the treatment of pain and inflammation. Another potential direction is the study of the effects of this compound on other enzymes and pathways involved in the inflammatory response. Additionally, the development of new synthesis methods for this compound may lead to the production of analogs with improved properties.

Synthesis Methods

The synthesis of 4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-methoxybenzoate involves the reaction of 4-chloro-2-nitrophenyl 4-methoxybenzoate with 3-(2-methoxyphenyl)acrylic acid in the presence of a catalyst. The resulting product is then reduced using palladium on carbon to obtain this compound in high yield.

Scientific Research Applications

4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-methoxybenzoate has been studied for its potential use in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

IUPAC Name

[4-chloro-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClO5/c1-28-19-11-7-17(8-12-19)24(27)30-23-14-10-18(25)15-20(23)21(26)13-9-16-5-3-4-6-22(16)29-2/h3-15H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPIXZMBWCILIM-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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